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Compound of Interest

1-Bromo-5-fluoro-4-methyl-2-
Compound Name:
nitrobenzene

Cat. No.: B578744

An In-depth Technical Guide on the Reactivity Profile of 1-Bromo-5-fluoro-4-methyl-2-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is a poly-functionalized aromatic compound that
serves as a versatile building block in modern organic synthesis. Its unique substitution pattern,
featuring a nitro group, a bromine atom, a fluorine atom, and a methyl group, imparts a distinct
reactivity profile. The interplay of electron-withdrawing and electron-donating groups on the
benzene ring allows for a range of regioselective transformations. This makes the molecule a
valuable intermediate in the synthesis of complex molecular architectures, particularly in the
development of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

This guide provides a comprehensive overview of the reactivity of 1-Bromo-5-fluoro-4-methyl-
2-nitrobenzene, focusing on its most significant chemical transformations. It includes detailed
experimental protocols for key reactions, quantitative data, and visualizations to aid in the
practical application of this compound in research and development settings.

Physicochemical and Safety Data
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A summary of the key identifiers and computed physical properties for a closely related isomer,
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, is provided below. These properties are expected to
be similar for the title compound.

Table 1: Physicochemical Properties

Property Value Source

1-bromo-5-fluoro-4-methyl-

IUPAC Name =
2-nitrobenzene

Molecular Formula C7HsBrFNO:2 [3]
Molecular Weight 234.02 g/mol [3]
Exact Mass 232.94877 Da [3]
CAS Number 170098-98-3 (for isomer) [3]
XLogP3 2.9 [3]
Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor
ydrog p ’ 3]
Count

| Rotatable Bond Count | 1 |[3] |

Table 2: GHS Hazard and Precautionary Statements
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Code Statement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation
Avoid breathing
P261 _
dust/fume/gas/mist/vapors/spray
IF IN EYES: Rinse cautiously with water for
P305+P351+P338 several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Data corresponds to the isomer 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.[3]

Synthesis Pathway

The synthesis of polysubstituted nitrobenzenes typically involves the nitration of a suitable

precursor.[4][5] For 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene, a plausible synthetic route

starts with the nitration of 1-bromo-5-fluoro-4-methylbenzene.
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Proposed Synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

1-Bromo-5-fluoro-4-methylbenzene

HNOs / H2SO4
(Nitrating Mixture)

itration

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

Click to download full resolution via product page

Caption: Proposed synthetic route via electrophilic nitration.

Reactivity Profile

The reactivity of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is governed by its functional
groups. The nitro group is strongly electron-withdrawing, deactivating the ring towards
electrophilic substitution but strongly activating it for nucleophilic aromatic substitution (SNAr).
The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling
reactions, while the nitro group itself can be readily reduced to an amine.
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Key Reactive Sites and Transformations

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

Site for Site for Site for
Cross-Coupling Reduction SNAr

C1-Br Bond C2-NO2 Group C5-F Bond

i

Suzuki, Heck, Sonogashira, , , Nucleophilic Aromatic
@uchwald-Hartwig Coupling) [Reducﬂon to Amine (NHZ)] Substitution (SNAr)]

Click to download full resolution via product page

Caption: Reactivity map of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions.
[6][7] These reactions are fundamental in C-C and C-N bond formation, allowing for the
introduction of various aryl, alkyl, or amino groups. The Suzuki-Miyaura coupling is a prominent
example, reacting the aryl bromide with a boronic acid.[3][9]

The general reactivity order for halogens in these couplings is | > Br > Cl >> F, making the C-Br
bond at the C1 position the exclusive site of reaction under typical conditions.[9]
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Catalytic Cycle of Suzuki-Miyaura Coupling

[ Base (e.g., K2CO3) )

Oxidative
Addition

(o)

Transmetalation

Reductive
Elimination

[Ar-Pd(I)L2-R]*

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Reduction of the Nitro Group
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The nitro group is readily reduced to a primary amine, a crucial transformation for introducing a
basic nitrogen center, often required in pharmacophores.[10] A variety of reagents can
accomplish this transformation, with catalytic hydrogenation being a common and clean
method.[11][12]

Table 3: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Selectivity Notes

Highly efficient; may cause
de-bromination at higher

Hz, Pd/C H2 gas, RT-50°C
temperatures/pressures.
[12]
Often preferred to avoid
Hz, Raney Ni Hz gas, RT-50°C dehalogenation of aryl
bromides.[12]
Acidic or neutral aqueous Classic, cost-effective method
Fe, HCI/NH4CI _ _
solution (Béchamp reduction).[10]
o ) Mild method, tolerant of many
SnClz, HCI Acidic solution

other functional groups.[11]

| Sodium Sulfide (NazS) | Aqueous/alcoholic solution | Can be selective for one nitro group in
dinitro compounds; generally doesn't reduce aliphatic nitro groups.[12] |

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at C2 activates the ortho (C1-Br) and
para (C5-F) positions to nucleophilic attack.[6] In SNAr reactions, fluoride is typically a much
better leaving group than bromide. Therefore, nucleophilic attack is expected to occur
preferentially at the C5 position, displacing the fluorine atom.[1] This allows for the selective
introduction of O-, N-, and S-based nucleophiles.

Experimental Protocols
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The following protocols are generalized procedures and should be optimized for specific
substrates and scales.

General Workflow

Most synthetic transformations follow a standard workflow from setup to analysis.

Standard Experimental Workflow

1. Reaction Setup 2. Reaction 3. Work-up 4. Purification
(Inert atmosphere, (Heating/Stirring, (Quench, Extract, (Column Chromatography, >
add reagents) monitor by TLC/GC) Wash) Recrystallization)

5. Analysis
(NMR, MS)

Y
Y
Y

Click to download full resolution via product page

Caption: A typical workflow for organic synthesis experiments.

Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of 1-Bromo-5-fluoro-4-methyl-2-
nitrobenzene with phenylboronic acid.[13]

e Setup: To a Schlenk flask, add 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (1.0 equiv),
phenylboronic acid (1.2 equiv), and potassium phosphate (KsPOas, 2.0 equiv).

e Solvent Addition: Add toluene and deionized water (e.g., in a 4:1 ratio).
e Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.

o Catalyst Addition: Under a positive pressure of argon, add a palladium catalyst such as
Palladium(ll) acetate (Pd(OAc)z, 0.02 equiv) and a suitable ligand like SPhos (0.04 equiv).

» Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

» Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the
product with an organic solvent like ethyl acetate (3x).
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

Protocol for Nitro Group Reduction using SnClz

This protocol provides a method for the reduction of the nitro group to an amine.[11]

e Setup: In a round-bottom flask, dissolve 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene (1.0
equiv) in ethanol or ethyl acetate.

o Reagent Addition: Add tin(Il) chloride dihydrate (SnCl2-2H20, ~4-5 equiv) to the solution.

» Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for several hours. Monitor the
reaction by TLC until the starting material is consumed.

o Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by
slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the
solution is basic (pH > 8).

o Extraction: Extract the product with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure to yield the crude amine product, which can
be further purified by column chromatography or recrystallization.

Conclusion

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is a highly functionalized building block with three
distinct points of reactivity. The bromine atom allows for versatile carbon-carbon and carbon-
heteroatom bond formation via palladium catalysis. The nitro group activates the ring for
nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon, and can be easily
converted into a synthetically valuable amine. This well-defined, regioselective reactivity makes
it an important intermediate for the synthesis of complex, high-value molecules in the
pharmaceutical and materials science industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b578744?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

